

Spectral data interpretation for Triazolo[4,3-a]pyrimidin-3-amine

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Compound of Interest

Compound Name: **[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine**

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An In-Depth Technical Guide to the Spectral Interpretation of Triazolo[4,3-a]pyrimidin-3-amine

Foreword: Decoding a Privileged Scaffold

The triazolo[4,3-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can bind to multiple, diverse biological targets.^[1] This versatility makes its derivatives prime candidates for drug discovery programs, with applications ranging from anticancer to antimicrobial agents.^[2] The specific analogue, Triazolo[4,3-a]pyrimidin-3-amine, represents the foundational structure from which many of these potent molecules are derived.

A robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. This guide provides an in-depth, practical interpretation of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the parent compound, Triazolo[4,3-a]pyrimidin-3-amine. The interpretations herein are synthesized from foundational spectroscopic principles and comparative analysis with closely related, published analogues, offering a predictive and logical framework for researchers encountering this vital heterocyclic system.

Molecular Structure and Atom Numbering

Understanding the precise arrangement of atoms is paramount before delving into spectral data. The fused heterocyclic system consists of a pyrimidine ring and a 1,2,4-triazole ring. The

IUPAC numbering convention, which is critical for assigning NMR signals, is illustrated below.

Caption: IUPAC Numbering for Triazolo[4,3-a]pyrimidin-3-amine.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides information on the chemical environment of protons. In this molecule, the key signals will arise from the three protons on the pyrimidine ring (H5, H6, H7) and the protons of the amine group (-NH₂).

Predicted Spectral Features & Rationale

The electron-withdrawing nature of the numerous nitrogen atoms will significantly deshield the ring protons, pushing their chemical shifts downfield into the aromatic region.

- H7 ($\delta \approx 8.5 - 8.8$ ppm): This proton is adjacent to two nitrogen atoms (N8 and the bridgehead N4), placing it in a highly electron-deficient environment. It is expected to be the most downfield signal. It will appear as a doublet of doublets, coupling to both H6 and H5.
- H5 ($\delta \approx 8.2 - 8.5$ ppm): This proton is adjacent to the bridgehead nitrogen (N4) and is also significantly deshielded. It will appear as a doublet of doublets, coupling to H6 and H7.
- H6 ($\delta \approx 7.0 - 7.3$ ppm): This proton is the most shielded of the three ring protons. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupling to both H5 and H7.
- -NH₂ ($\delta \approx 5.5 - 6.5$ ppm): The amine protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal will be exchangeable with D₂O.

The predicted chemical shifts are extrapolated from data on related structures like 3-amino-6-methyl-[3][4][5]triazolo[4,3-a]pyrimidin-5(1H)-one, where the H7 proton appears at 7.18 ppm.^[6] The absence of the electron-donating methyl group and the carbonyl group in our target molecule would logically shift the pyrimidine protons further downfield.

Data Summary Table: ^1H NMR

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H7	8.5 - 8.8	dd	$^3J(H7-H6) \approx 4-5$, $^4J(H7-H5) \approx 1-2$
H5	8.2 - 8.5	dd	$^3J(H5-H6) \approx 7-8$, $^4J(H5-H7) \approx 1-2$
H6	7.0 - 7.3	dd (or t)	$^3J(H6-H5) \approx 7-8$, $^3J(H6-H7) \approx 4-5$
-NH ₂	5.5 - 6.5	br s	N/A

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve ~5-10 mg of Triazolo[4,3-a]pyrimidin-3-amine in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar heterocyclic compounds and to slow the exchange of N-H protons, often allowing for their observation.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse acquisition (e.g., ' zg30').
 - Temperature: 298 K.
 - Sweep Width: 0-12 ppm.
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

- Validation: To confirm the $-\text{NH}_2$ peak, add one drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly diminish.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy identifies the chemical environment of each carbon atom. The target molecule has six unique carbon atoms in the heterocyclic core.

Predicted Spectral Features & Rationale

As with the protons, the carbon atoms are in an electron-deficient environment. Carbons directly bonded to nitrogen will be significantly deshielded (shifted downfield).

- C3 ($\delta \approx 160$ - 165 ppm): This carbon is part of the triazole ring, bonded to two nitrogen atoms and the exocyclic amino group. It is expected to be highly deshielded. In a related aminotriazolopyrimidinone, the equivalent carbon appears at 166.1 ppm.[6]
- C8a & C5 ($\delta \approx 145$ - 155 ppm): These pyrimidine carbons are bonded to two nitrogen atoms and are expected to be significantly downfield.
- C7 ($\delta \approx 135$ - 140 ppm): This carbon is adjacent to N8 and is expected to be more downfield than C6.
- C4a ($\delta \approx 125$ - 130 ppm): This is the bridgehead carbon, bonded to three other carbons and one nitrogen. Its chemical shift will be influenced by the strain of the fused ring system.
- C6 ($\delta \approx 110$ - 115 ppm): This carbon is the most shielded of the ring carbons, being beta to three nitrogen atoms.

Data Summary Table: ^{13}C NMR

Carbon Assignment	Predicted δ (ppm)
C3	160 - 165
C8a	150 - 155
C5	145 - 150
C7	135 - 140
C4a	125 - 130
C6	110 - 115

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ^{13}C frequency (~100 MHz).
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C acquisition (e.g., 'zgpg30').
 - Temperature: 298 K.
 - Sweep Width: 0-180 ppm.
 - Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the DMSO- d_6 solvent peak to 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. For Triazolo[4,3-a]pyrimidin-3-amine, the key diagnostic peaks will be from the N-H bonds of the amine and the C=N/C=C bonds of the aromatic rings.

Predicted Spectral Features & Rationale

The interpretation relies heavily on data from the structurally similar 1,2,4-triazolo[4,3-a]pyridin-3-amine, which has been thoroughly analyzed.[\[4\]](#)[\[7\]](#)

- N-H Stretching (3300 - 3500 cm^{-1}): The $-\text{NH}_2$ group will exhibit two distinct bands in this region: an asymmetric stretching vibration ($\sim 3480 \text{ cm}^{-1}$) and a symmetric stretching vibration ($\sim 3400 \text{ cm}^{-1}$).
- Aromatic C-H Stretching (3000 - 3150 cm^{-1}): Weak to medium sharp bands are expected just above 3000 cm^{-1} corresponding to the C-H bonds on the pyrimidine ring.
- N-H Bending (1620 - 1660 cm^{-1}): A strong scissoring vibration from the $-\text{NH}_2$ group is expected in this region.
- Ring Stretching (C=N, C=C) (1400 - 1620 cm^{-1}): A series of strong, sharp bands will dominate this "fingerprint" region, corresponding to the complex stretching vibrations of the fused aromatic ring system.

Data Summary Table: IR Spectroscopy

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
N-H Asymmetric Stretch	~3480	Medium
N-H Symmetric Stretch	~3400	Medium
Aromatic C-H Stretch	3000 - 3150	Weak
N-H Bend (Scissoring)	1620 - 1660	Strong
Ring Stretching (C=N, C=C)	1400 - 1620	Strong

Experimental Protocol: IR Spectroscopy (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.
- Data Acquisition:
 - Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
 - Background: Collect a background spectrum of the empty sample compartment.
 - Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
 - Parameters: Typically scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) vs. wavenumber (cm^{-1}).

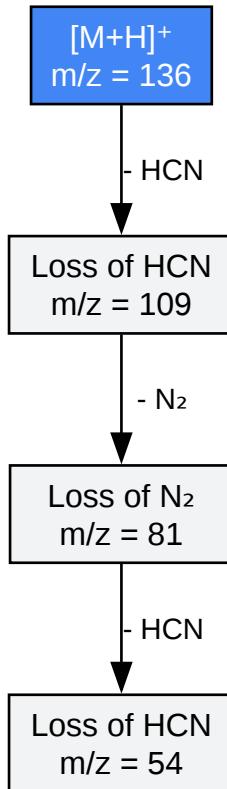
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. We will consider Electrospray Ionization (ESI), a soft ionization technique suitable for this polar molecule.

Predicted Spectral Features & Rationale

- Molecular Ion Peak $[\text{M}+\text{H}]^+$: The molecular formula is $\text{C}_5\text{H}_5\text{N}_5$. The monoisotopic mass is 135.0545 g/mol. In positive ion ESI-MS, the base peak or a very prominent peak is expected at m/z 136.0623, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.
- Fragmentation Pattern: The fused triazolopyrimidine ring is relatively stable. However, collision-induced dissociation (CID) will cause fragmentation. A logical pathway, based on fragmentation of related heterocycles, involves the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN) and nitrogen (N_2).[\[8\]](#)[\[9\]](#)

Proposed Fragmentation Pathway



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Caption: Proposed ESI-MS/MS Fragmentation Pathway for Triazolo[4,3-a]pyrimidin-3-amine.

- $[M+H]^+$ (m/z 136): The protonated parent molecule.
- Loss of HCN (m/z 109): A common loss from nitrogen heterocycles. This could occur from the pyrimidine ring.
- Loss of N_2 (m/z 81): Subsequent loss of molecular nitrogen from the triazole portion of the remaining fragment is a plausible step.
- Further Fragmentation: The resulting ion at m/z 81 could lose another molecule of HCN to yield a fragment at m/z 54.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap analyzer.
- Data Acquisition (Full Scan):
 - Ionization Mode: Positive ion mode.
 - Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 μ L/min).
 - Scan Range: m/z 50-300.
 - Source Parameters: Optimize capillary voltage (~3-4 kV), drying gas flow, and temperature according to the specific instrument.
- Data Acquisition (MS/MS Fragmentation):
 - Select the $[M+H]^+$ ion (m/z 136) as the precursor ion.
 - Apply collision energy (typically 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Integrated Spectral Analysis: A Cohesive Structural Proof

The power of spectroscopic analysis lies not in any single technique, but in the synergistic confirmation provided by all.

- Mass Spectrometry establishes the molecular mass at 135 g/mol, consistent with the formula $C_5H_5N_5$.
- IR Spectroscopy confirms the presence of the key functional groups: the N-H bonds of the primary amine and the C-H and C=N/C=C bonds of the aromatic core.

- ^{13}C NMR confirms the presence of six distinct carbon environments, with chemical shifts indicative of a highly electron-deficient heterocyclic system.
- ^1H NMR provides the final, detailed piece of the puzzle. It confirms the presence of three distinct aromatic protons with a coupling pattern (two doublet of doublets, one triplet-like signal) that is only consistent with the 1,2,3-substitution pattern on the pyrimidine ring portion of the fused system. The presence of a D_2O -exchangeable broad singlet confirms the amino group.

Together, these four techniques provide a self-validating and unambiguous confirmation of the structure of Triazolo[4,3-a]pyrimidin-3-amine, enabling researchers to proceed with confidence in their downstream applications.

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